molecular formula C10H14N2 B12076399 2-(Azetidin-1-yl)-6-methylaniline

2-(Azetidin-1-yl)-6-methylaniline

Cat. No.: B12076399
M. Wt: 162.23 g/mol
InChI Key: INVIXRWQHHSRQY-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-6-methylaniline is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-6-methylaniline can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the preparation of various heterocyclic amino acid derivatives containing azetidine rings.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of molecular iodine under microwave irradiation has been reported as a green and practical method for the synthesis of azetidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-6-methylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Azetidin-1-yl)-6-methylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-6-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Azetidin-1-yl)-6-methylaniline can be compared with other similar compounds, such as:

    Azetidine: A four-membered nitrogen-containing heterocycle with similar structural features.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with different ring size and properties.

    Piperidine: A six-membered nitrogen-containing heterocycle with distinct chemical behavior.

The uniqueness of this compound lies in its specific structural configuration and the presence of both azetidine and aniline moieties, which confer unique chemical and biological properties.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-(azetidin-1-yl)-6-methylaniline

InChI

InChI=1S/C10H14N2/c1-8-4-2-5-9(10(8)11)12-6-3-7-12/h2,4-5H,3,6-7,11H2,1H3

InChI Key

INVIXRWQHHSRQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCC2)N

Origin of Product

United States

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